(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-cyclopropyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-25(23,13-10-14-4-2-1-3-5-14)21-11-8-16(9-12-21)18-20-19-17(24-18)15-6-7-15/h1-5,10,13,15-16H,6-9,11-12H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDHOQHQKZKULA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure and Properties
The compound features a unique structure that includes a cyclopropyl group and a piperidine moiety linked to a styrylsulfonyl group. Its molecular formula and structural characteristics contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . Various derivatives have been synthesized and tested against multiple cancer cell lines.
Key Findings:
- In Vitro Studies: Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.275 µM to 2.14 µM against different cancer types, demonstrating their potency compared to standard treatments like erlotinib (IC50 = 0.417 µM) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | MCF7 (Breast) | 1.21 ± 0.005 |
| Other derivatives | HEPG2 (Liver), SW1116 (Colon) | 1.18 ± 0.14 |
The mechanism by which (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole exerts its anticancer effects is believed to involve:
- Induction of Apoptosis: Many oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key survival signals.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth and proliferation.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has demonstrated inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE): Some derivatives have shown promising AChE inhibition activity, which is relevant for neurodegenerative diseases.
Inhibition Potency:
Research indicates that compounds similar to (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole exhibit IC50 values ranging from 0.63 µM to 2.39 µM against AChE .
Case Studies
Case Study: Anticancer Activity Evaluation
A study conducted on a series of oxadiazole derivatives revealed that the compound exhibited significant growth inhibition in various cancer cell lines:
- Methodology: The compounds were screened using MTT assays to determine their cytotoxicity.
Results:
The study found that the compound had a notable effect on reducing cell viability in MCF7 cells with an IC50 value significantly lower than the reference drug .
Scientific Research Applications
Chemistry
1-(Dimethylamino)cyclopropanecarboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can be utilized in further research and development.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and serves as a substrate in biochemical assays. Its unique structure enables researchers to investigate interactions with biological macromolecules, providing insights into enzyme kinetics and substrate specificity.
Medicine
Research into the medicinal applications of 1-(Dimethylamino)cyclopropanecarboxylic acid is ongoing, particularly concerning its potential as a pharmaceutical intermediate . Its derivatives may exhibit therapeutic properties that could be beneficial in treating various medical conditions, especially those related to the nervous system .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals. The versatility of 1-(Dimethylamino)cyclopropanecarboxylic acid makes it valuable for developing products in agriculture and other chemical industries .
Case Study 1: Enzyme Mechanism Studies
A study investigated the role of 1-(Dimethylamino)cyclopropanecarboxylic acid as a substrate for specific enzymes. The findings demonstrated that modifications to the compound could significantly alter enzyme activity, highlighting its importance in understanding enzymatic processes .
Case Study 2: Pharmaceutical Development
Research conducted on derivatives of 1-(Dimethylamino)cyclopropanecarboxylic acid revealed promising results in preclinical models for treating neurological disorders. These derivatives showed enhanced bioactivity compared to traditional compounds, indicating their potential for further development into therapeutic agents .
Data Table: Comparison of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of diverse derivatives |
| Biology | Substrate in biochemical assays | Insights into enzyme kinetics |
| Medicine | Pharmaceutical intermediate | Potential treatment for neurological disorders |
| Industry | Production of specialty chemicals | Valuable in agrochemical synthesis |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and analogous compounds:
Key Observations :
- Styrylsulfonyl vs. Tosyl : The styrylsulfonyl group in the target compound introduces a conjugated aromatic system, which may enhance π-π stacking interactions with biological targets compared to the electron-withdrawing tolyl group in tosyl derivatives .
- Cyclopropyl vs. Thiol/Alkyl Groups : The cyclopropyl substituent at position 2 likely improves metabolic stability over thiol-containing analogs (e.g., 5a-h in ), which are prone to oxidation .
Comparative Analysis :
- Enzyme Inhibition : Tosyl derivatives show moderate lipoxygenase and α-glucosidase inhibition, suggesting the target compound’s styrylsulfonyl group may enhance or alter these activities due to increased aromatic interactions .
- Antibacterial Activity : The target compound’s cyclopropyl group could improve membrane penetration compared to bulkier substituents (e.g., indazole in ), though this requires validation .
- Receptor Specificity : Unlike the 5-HT4 ligand (), the target compound lacks an indazole moiety, which is critical for CNS targeting, suggesting divergent therapeutic applications.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
